molecular formula C8H7ClN4O B1391418 3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 1211364-66-7

3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide

Cat. No.: B1391418
CAS No.: 1211364-66-7
M. Wt: 210.62 g/mol
InChI Key: URNNEHJKPWJSIJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide (CIPCH) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

CIPCH is characterized by the presence of a chloro group on the imidazo[1,2-a]pyridine ring, which contributes to its unique chemical properties. The molecular formula is C8H7ClN4C_8H_7ClN_4 with a molecular weight of approximately 196.62 g/mol. Its structural formula can be represented as follows:

CIPCH ClC8H7N4\text{CIPCH }\text{Cl}-\text{C}_8\text{H}_7\text{N}_4

Antimicrobial Properties

Research indicates that compounds related to CIPCH exhibit significant antimicrobial activity. For instance, imidazo[1,2-a]pyridine derivatives have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.4 to 1.9 μM against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains .

Anticancer Activity

CIPCH has also been investigated for its anticancer properties. Studies have reported that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For example, some derivatives displayed IC50 values in the low micromolar range against prostate cancer and breast cancer cell lines, indicating potent anticancer activity .

Structure-Activity Relationships (SAR)

The SAR studies of CIPCH and its analogs reveal that modifications to the imidazo[1,2-a]pyridine core significantly influence biological activity. Key findings include:

  • Chloro Substitution : The presence of the chloro group on the pyridine ring enhances antimicrobial and anticancer activities compared to non-chlorinated analogs.
  • Positioning of Functional Groups : Variations in the positioning of substituents on the imidazo ring can lead to changes in potency and selectivity against specific targets.
CompoundActivityMIC/IC50 Values
CIPCHAntimicrobial0.4 - 1.9 μM (Mtb)
Derivative AAnticancerIC50 = 2.5 μM (Prostate Cancer)
Derivative BAnticancerIC50 = 1.8 μM (Breast Cancer)

Case Studies

Several case studies have documented the biological activity of CIPCH and its derivatives:

  • Antimicrobial Efficacy : A study evaluated the efficacy of CIPCH against various bacterial strains, demonstrating significant inhibition at concentrations as low as 0.5 μM.
  • Anticancer Mechanisms : In vitro studies on cancer cell lines revealed that CIPCH induces apoptosis through caspase activation pathways, leading to increased cell death in treated cells compared to controls.
  • In Vivo Studies : Animal models have shown that CIPCH derivatives possess favorable pharmacokinetic profiles with low toxicity levels, making them promising candidates for further development.

Properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-6-3-11-7-2-1-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNNEHJKPWJSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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